molecular formula C11H15NO3 B2415299 2-[(3-Methoxyphenyl)amino]butanoic acid CAS No. 1049805-14-2

2-[(3-Methoxyphenyl)amino]butanoic acid

Cat. No. B2415299
CAS RN: 1049805-14-2
M. Wt: 209.245
InChI Key: NSMXPZXYOOPULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Methoxyphenyl)amino]butanoic acid” is a chemical compound with the molecular formula C11H15NO3 . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group, and 1 aromatic ether .


Synthesis Analysis

The synthesis of “this compound” could potentially involve the Ullmann type aryl amination reaction with aryl halides . This process could use 3-amino butanoic acid methyl ester as a chemical intermediate to prepare substituted piperidinone via an ester-imine derivative of aminobutanoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” includes a variety of bonds and functional groups. It has 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group, and 1 aromatic ether .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 2-[(3-Methoxyphenyl)amino]butanoic acid derivatives show promising results in antimicrobial activities. A study demonstrates that certain derivatives exhibit significant antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Green Chemistry in Synthesis

  • An organic solvent-free process has been developed for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in pharmaceutical synthesis, from 4-(4-methoxyphenyl)butanoic acid. This highlights the environmental-friendly approach in chemical synthesis (Delhaye et al., 2006).

Inhibitor of γ-Glutamyl Transpeptidase

  • Research shows the effective synthesis of a potent inhibitor of γ-glutamyl transpeptidase, which is crucial for medical research and has applications in developing anti-aging cosmetics. This inhibitor is derived from 2-amino-4-{3-(carboxymethyl)phenoxyphosphoryl}butanoic acid, which relates to the chemical structure of interest (Watanabe et al., 2017).

properties

IUPAC Name

2-(3-methoxyanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-10(11(13)14)12-8-5-4-6-9(7-8)15-2/h4-7,10,12H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXPZXYOOPULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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